N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide
Description
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a benzamide derivative featuring a triazolopyridazine core substituted with a phenyl group at position 3 and an ether-linked ethylbenzamide side chain at position 4. Its design aligns with trends in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties through modular substitutions .
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(16-9-5-2-6-10-16)21-13-14-27-18-12-11-17-22-23-19(25(17)24-18)15-7-3-1-4-8-15/h1-12H,13-14H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNMTZONENDSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide typically involves a multi-step process. Starting from commercially available reagents, the initial step often involves the creation of the triazolo-pyridazine core. This core can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated ketones. The phenyl group is then introduced via electrophilic aromatic substitution.
Next, the triazolo-pyridazine core undergoes an etherification reaction with a haloethyl compound to form the ethyl linker. Finally, the benzamide moiety is attached using standard amide coupling techniques, employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial synthesis would likely follow a similar route but optimized for scale. This may involve continuous flow chemistry to improve efficiency and yield, as well as stringent control over reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Biological Activity
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure
The compound's chemical formula is , with a molecular weight of approximately 318.37 g/mol. Its structure features a triazolo-pyridazine moiety linked to a benzamide group, which is significant for its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the triazolo-pyridazine core followed by the introduction of the benzamide functionality. Various synthetic routes have been reported in literature that optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of 1,2,4-triazole have been shown to possess significant antibacterial properties against strains such as Staphylococcus aureus and Enterococcus faecalis . The incorporation of the triazolo-pyridazine moiety is believed to enhance this activity due to its interaction with microbial targets.
Anticancer Potential
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. A related compound displayed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM . The mechanism often involves apoptosis induction and disruption of cell cycle progression.
Tuberculosis Activity
Recent investigations into similar compounds have revealed promising anti-tubercular activity. For example, certain derivatives showed IC50 values as low as 1.35 μM against Mycobacterium tuberculosis . This suggests that this compound may also exhibit potential in this area.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of triazole derivatives, compounds structurally related to this compound were tested against multiple bacterial strains. The results indicated moderate to high activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
Study 2: Cytotoxicity in Cancer Cells
A comparative analysis was conducted on several triazole-containing compounds where this compound was included. The findings highlighted that this compound induced significant apoptosis in A549 lung cancer cells with an IC50 value of approximately 25 μM .
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/Activity |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 10 - 50 μg/mL |
| Anticancer | A549 (Lung Cancer) | IC50: ~25 μM |
| Anti-tubercular | Mycobacterium tuberculosis | IC50: 1.35 μM |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a triazolo-pyridazine moiety, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 320.4 g/mol. The structure comprises a benzamide linked to a triazolo-pyridazine unit via an ethylene glycol ether connection.
Anticancer Activity
One of the most promising applications of N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide is its potential as an anticancer agent. Research has demonstrated that derivatives of triazolo-pyridazine exhibit significant antiproliferative effects against various cancer cell lines.
Case Study:
A study evaluated the antiproliferative activities of several triazolo-pyridazine derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Among the tested compounds, derivatives similar to this compound showed IC50 values ranging from 0.98 µM to 1.28 µM against these cell lines, indicating potent anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.98 ± 0.08 |
| Compound B | MCF-7 | 1.05 ± 0.17 |
| Compound C | HeLa | 1.28 ± 0.25 |
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of specific kinases involved in cancer progression, such as c-Met and VEGFR-2. These kinases are critical in tumor growth and metastasis.
Case Study:
In vitro studies have shown that compounds with similar structures inhibit c-Met and VEGFR-2 with IC50 values as low as 26 nM for c-Met and 2.6 µM for VEGFR-2 . This suggests that this compound could be developed into a targeted therapy for cancers driven by these pathways.
Antimicrobial Properties
Emerging studies indicate that triazolo-pyridazine derivatives may also possess antimicrobial activity. The structural features of this compound are conducive to interactions with microbial targets.
Case Study:
A series of related compounds were tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.
Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route typically includes:
- Formation of the triazolo-pyridazine core.
- Coupling with an appropriate benzamide derivative.
- Final modifications to achieve the desired functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyridazine Core
6-Methyl vs. 3-Phenyl Substitution
- N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide (): The 6-methyl group on the triazolopyridazine core distinguishes this compound. Exhibits moderate antimicrobial activity against tested microorganisms, suggesting that alkyl substituents may enhance microbial target engagement .
3-Methoxyphenyl Substitution
Side Chain Modifications
Hydrazone-Linked Derivatives
- 3-((2-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazono)methyl)phenol (4a) (): Features a hydrazone linker instead of an ether bond. Synthesized in 72% yield via condensation with aromatic aldehydes. Comparison: Hydrazone groups may offer reversible binding but are prone to hydrolysis, reducing stability compared to the ether linkage in the target compound .
Acetamide and Sulfonamide Derivatives
- The 3-methyl group on the triazolopyridazine core may reduce metabolic clearance compared to phenyl substituents .
Antimicrobial Activity
Antiproliferative Activity
Antioxidant Activity
- N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (): Bulky tert-butyl groups and phenolic hydroxyls contribute to radical-scavenging activity. The triazolopyrazine core differs but highlights the role of substituents in modulating antioxidant capacity .
Key Structural-Activity Relationships (SAR)
- Phenyl vs. Alkyl Substituents : Phenyl groups at position 3 (target compound) enhance π-π stacking in hydrophobic pockets, whereas methyl groups () improve solubility but reduce binding affinity.
- Linker Flexibility : Ether bonds (target) offer stability over hydrazones () but may limit conformational flexibility.
- Electron-Withdrawing Groups : Fluorine substituents () increase antiproliferative potency, suggesting electronic effects critical for DNA-targeted activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
